
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide”, involves a three-step process . The first step is the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using CuBr2 to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This is followed by a Hantzsch thiazol ring synthesis, which results in 4-(2,4-dimethylphenyl)thiazol-2-amine . Finally, isonicotinoyl chloride hydrochloride and the product from the previous step react to form the final compound .Molecular Structure Analysis
The molecular structure of “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide” is represented by the linear formula C18H16N2OS . The thiazole ring in this compound is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, which include the compound you mentioned, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
“N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide” is a solid at room temperature . It has a molecular weight of 308.4 .Scientific Research Applications
Antimicrobial Activity
Cytotoxicity and Antitumor Effects
Chemical Synthesis Optimization
Mechanism of Action
Target of Action
The primary targets of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide, also known as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide, are the Nek2 and Hec1 enzymes . These enzymes play crucial roles in cell cycle regulation and mitosis, making them important targets for cancer therapeutics .
Mode of Action
This compound acts as a cell-permeable inhibitor of the Nek2 and Hec1 enzymes . It specifically disrupts the interaction between these two enzymes, leading to changes in cell cycle progression and mitosis .
Biochemical Pathways
The compound affects the Hec1/Nek2 pathway , which is involved in the regulation of the cell cycle and mitosis . By inhibiting this pathway, the compound can disrupt cell division and potentially halt the proliferation of cancer cells .
Result of Action
The compound’s action results in a reduction in the overall levels of Nek2 protein in cells . This leads to a decrease in the proliferation of human breast cancer cells, with a GI50 (concentration required to inhibit growth by 50%) of 10-21 μM . Additionally, the compound activates cytotoxic activity by impairing the spindle assembly checkpoint regulated by the Hec1/Nek2 pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability The compound’s efficacy can also be influenced by the specific cellular environment, including the presence of other proteins and molecules
Safety and Hazards
Future Directions
Thiazoles, including the compound you mentioned, have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing new compounds related to this scaffold to act as drug molecules with lesser side effects . Additionally, further studies could explore the potential of these compounds in treating various diseases, including cancer .
properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-4-7-17(8-5-14)28(25,26)11-10-20(24)23-21-22-19(13-27-21)18-9-6-15(2)12-16(18)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKBRFDZUDOIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate](/img/structure/B2467653.png)
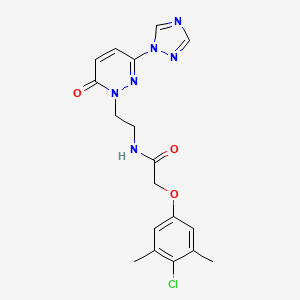
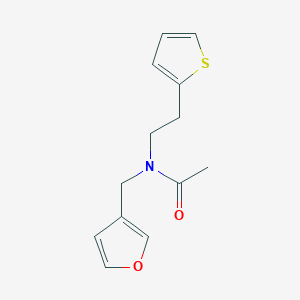
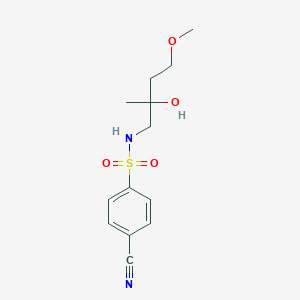
![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2467661.png)
![1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2467663.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2467664.png)
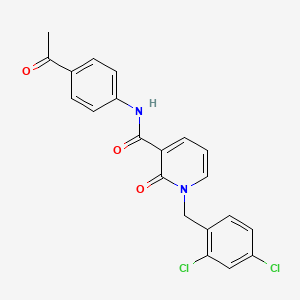
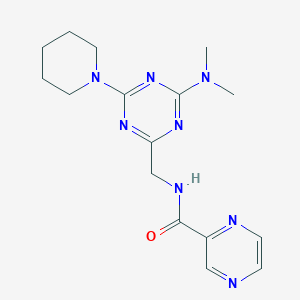
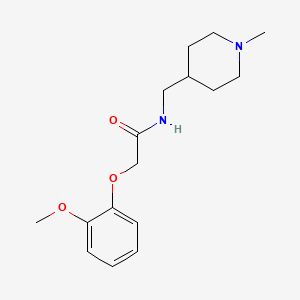
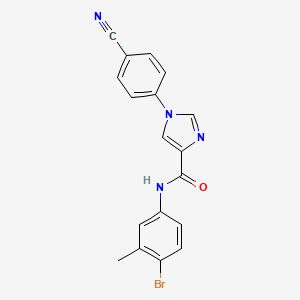
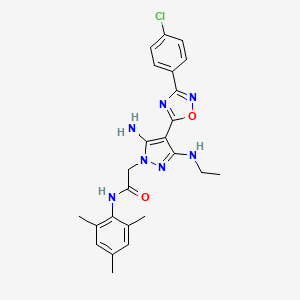
![ethyl 2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467672.png)